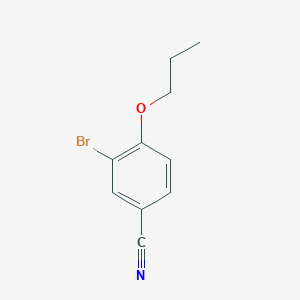

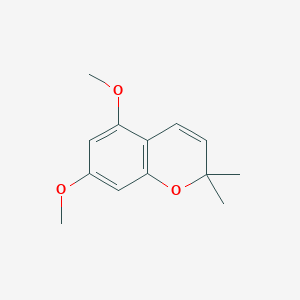

5,7-Dimethoxy-2,2-dimethylchromene

Overview

Description

5,7-Dimethoxy-2,2-dimethylchromene is a synthetic precocenoid . It has potential insect control function and is a potential inhibitor of juvenile hormone on Locusta migratoria . It induces loss of pigmentation in hatching larvae of shield bug (Eurgaster integriceps) .

Synthesis Analysis

The synthesis of 2,2-dimethylchromene derivatives, including 5,7-Dimethoxy-2,2-dimethylchromene, involves designing, synthesizing, and characterizing by spectroscopic analysis . The target compounds are evaluated for their antifungal activities against nine phytopathogenic fungi in vitro .Molecular Structure Analysis

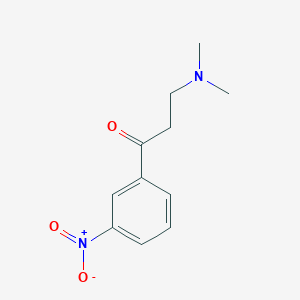

The molecular structure of 5,7-Dimethoxy-2,2-dimethylchromene consists of a benzopyran skeleton, particularly 2,2-dimethyl-2H-chromene . It is obtained through various biosynthesis pathways and is common in numerous phytochemical classes of natural products .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethylchromene derivatives, including 5,7-Dimethoxy-2,2-dimethylchromene, are studied using computational methods . The study focuses on the impact of a number of functional groups acting on these derivatives, their global reactivity from the frontier molecular orbitals and local reactivity from the Fukui functions .Scientific Research Applications

Antifungal Agents

5,7-Dimethoxy-2,2-dimethylchromene has been used in the design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents . These compounds were evaluated for their antifungal activities against nine phytopathogenic fungi in vitro . Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity .

Insect Control

5,7-Dimethoxy-2,2-dimethylchromene is a synthetic precocenoid with potential insect control function . It has been evaluated as a potential inhibitor of juvenile hormone on Locusta migratoria .

Pigmentation Loss Inducer

This compound has been found to induce loss of pigmentation in hatching larvae of shield bug (Eurgaster integriceps) .

Botanical Fungicides

Research has shown that 2,2-dimethyl-2 H -chromenes, which include 5,7-Dimethoxy-2,2-dimethylchromene, could be used as botanical fungicides in agriculture .

Environment-Friendly Agents

Due to its potential as an antifungal agent, 5,7-Dimethoxy-2,2-dimethylchromene could be considered an environment-friendly agent . This is because it provides an alternative to traditional fungicides, which can lead to microorganism resistance and environmental pollution .

Source of Inspiration for Novel Crop Protection Compounds

The benzopyran skeleton, particularly 2,2-dimethyl-2 H -chromene, obtained through various biosynthesis pathways, is common in numerous phytochemical classes of natural products . This makes 5,7-Dimethoxy-2,2-dimethylchromene a source of inspiration for developing novel crop protection compounds .

Mechanism of Action

Target of Action

The primary target of 5,7-Dimethoxy-2,2-dimethylchromene is the pigmentation process in the hatching larvae of the shield bug (Eurgaster integriceps) . This compound has potential insect control function .

Mode of Action

5,7-Dimethoxy-2,2-dimethylchromene interacts with its targets by inducing a loss of pigmentation in the hatching larvae of the shield bug . This interaction results in a change in the appearance of the larvae, which can potentially affect their survival and development .

Result of Action

The primary molecular and cellular effect of 5,7-Dimethoxy-2,2-dimethylchromene’s action is the loss of pigmentation in the hatching larvae of the shield bug . This loss of pigmentation can potentially affect the larvae’s survival and development, making this compound a potential insect control agent .

Safety and Hazards

The safety data sheet for 5,7-Dimethoxy-2,2-dimethylchromene suggests that it should be handled with care . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Future Directions

The future directions for 5,7-Dimethoxy-2,2-dimethylchromene involve its potential use as an insect control agent and its potential as an antifungal agent . Research is ongoing to develop new fungicides with novel molecular frameworks and good environmental friendliness to efficiently control agricultural fungi .

properties

IUPAC Name |

5,7-dimethoxy-2,2-dimethylchromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2)6-5-10-11(15-4)7-9(14-3)8-12(10)16-13/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNCIJIARMEHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C=C2OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175694 | |

| Record name | 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethoxy-2,2-dimethylchromene | |

CAS RN |

21421-66-9 | |

| Record name | 5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21421-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021421669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-Tetrahydro-2H-pyran-3-ylidene]acetic acid ethyl ester](/img/structure/B3116058.png)

![8-Iodo-1,4-dioxaspiro[4.5]decane](/img/structure/B3116079.png)

![9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole](/img/structure/B3116123.png)

![Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate](/img/structure/B3116141.png)